Benzyl azetidine-3-carboxylate hydrochloride
Overview
Description
Benzyl azetidine-3-carboxylate hydrochloride is a chemical compound with the CAS number 1443979-76-7 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
. This indicates that the compound has a molecular weight of 227.69 .
Scientific Research Applications
Synthesis of Azetidine-3-carboxylic Acid Derivatives
A practical synthesis of azetidine-3-carboxylic acid, an important intermediate for various pharmaceutical compounds, involves the cyclization of commercially available precursors with benzylamine to form benzyl azetidine derivatives. This method provides an efficient pathway for generating azetidine ring structures, which are crucial for the development of new drugs (Miller et al., 2003).
Development of Optimized Synthesis Processes
An optimized process for the synthesis of 1-benzylazetidin-3-ol, a precursor to azetidin-3-ol hydrochloride, demonstrates the economic and efficient production of benzyl azetidine derivatives. This process highlights the importance of benzyl azetidine derivatives in the commercial synthesis of key intermediates for pharmaceutical applications (Reddy et al., 2011).
Biological and Foldameric Applications
Functionalized azetidine derivatives, including benzyl azetidine-3-carboxylate hydrochloride, have been synthesized for potential interest in biological applications and foldameric research. These derivatives serve as building blocks for creating conformationally constrained molecules, which are valuable in the study of protein structures and functions (Žukauskaitė et al., 2011).
Novel Synthetic Methodologies
Research into the reactivity of N-(omega-haloalkyl)-beta-lactams has led to the development of novel synthetic methodologies for transforming benzyl azetidine derivatives into valuable chemical entities. These methodologies expand the toolkit available for organic chemists, enabling the creation of complex molecules with potential pharmaceutical applications (D’hooghe et al., 2008).
Discovery and Drug Development
Benzyl azetidine derivatives have been utilized in the discovery of new drugs, such as BAF312 (Siponimod), a potent and selective S1P receptor modulator. This showcases the critical role of this compound in the development of therapeutic agents for treating diseases like multiple sclerosis (Pan et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
benzyl azetidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAUYTXJVMVKAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443979-76-7 | |
Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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